This compound can be classified under furanones, which are cyclic esters derived from 2-furancarboxylic acid. Furanones are recognized for their roles in various biological processes and their potential as pharmacological agents. The azido group and the complex side chain of this specific furanone suggest it may possess significant reactivity and biological activity, particularly in the context of medicinal chemistry.
The synthesis of furanone derivatives typically involves several methods, including:
For the specific compound mentioned, detailed synthetic procedures would involve:
The synthesis might also require purification steps like recrystallization or chromatography to isolate the desired product from byproducts.
The molecular structure of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- can be analyzed through various spectroscopic techniques:
The presence of multiple functional groups such as azido, methoxy, and alkyl chains suggests a complex three-dimensional structure that could influence its biological activity.
Chemical reactions involving this furanone derivative could include:
These reactions are critical for modifying the compound’s properties or for generating derivatives with enhanced biological activities.
The mechanism of action for furanones often involves interaction with biological targets such as enzymes or receptors. For instance:
Specific studies would be necessary to elucidate the exact mechanism for this derivative based on its unique structure.
A comprehensive analysis of physical and chemical properties includes:
These properties are essential for predicting behavior in biological systems and during pharmaceutical development.
The potential applications of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- include:
The systematic IUPAC name defines a dihydro-2(3H)-furanone core substituted at positions 3 and 5. The base scaffold is classified as a γ-lactone (furan-2-one), consistent with fundamental 2(3H)-furanone chemistry [3]. Stereochemical descriptors specify four chiral centers:
This nomenclature implies a trans relationship between the 3-isopropyl and 5-alkyl substituents, with the bulky side chain adopting an equatorial orientation to minimize steric strain. The azido group (-N₃) at C1' functions as a bioisostere, potentially mimicking carbonyl or amine functionalities in biological environments. The specified stereochemistry is critical for target binding, as furanone bioactivity is highly stereospecific [4].
Table 1: Stereochemical Assignments
Chiral Center | Position | Configuration | Functional Consequence |
---|---|---|---|
C3 | Furanone ring | S | Determines lactone ring conformation |
C5 | Furanone ring | S | Influences side chain spatial placement |
C1' | Pentyl chain | S | Azido group orientation |
C3' | Pentyl chain | S | Arylalkyl branch positioning |
The molecule integrates six key functional domains, each contributing distinct physicochemical and electronic properties:
Lactone Core (2(3H)-furanone): The δ-valerolactone variant (5-membered ring) exhibits greater hydrolytic stability than 6-membered lactones. Carbonyl stretching frequency is predicted at 1770–1750 cm⁻¹ (IR), shifted from simpler 2(3H)-furanones (1765 cm⁻¹) due to substituent effects [3].
3-Isopropyl Group: The branched alkyl substituent enhances lipophilicity (calculated logP +0.5). Steric bulk restricts lactone ring puckering, favoring a half-chair conformation.
5-Pentyl Side Chain: Features a C1' azide (ν~asym~ 2100 cm⁻¹, ν~sym~ 1250 cm⁻¹) serving as either a metabolic handle or dipole generator. The C3' benzyl attachment enables π-stacking with aromatic protein residues.
Aryloxy System: The ortho-disubstituted benzene ring with 4-methoxy and 3-(3-methoxypropoxy) groups creates an electron-rich arene (Hammett σ~para~ = -0.27). The propoxy spacer confers chain flexibility, while terminal methoxy groups participate in hydrogen bonding (Methoxyphenyl-CH₂-O-: Hbond acceptor = 2 sites) [2].
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Electronic Effect | Steric Effect | Biological Role Hypothesis |
---|---|---|---|
2(3H)-Furanone lactone | Strong electron-withdrawing | Planar ring segment | H-bond acceptor; metabolic hotspot |
3-(1-Methylethyl) | Inductive donor (+I) | Conformational locking | Hydrophobic pocket binding |
C1'-Azide | Dipole moment ~3.0 D | Linear geometry | Click chemistry handle; dipole interaction |
4-Methoxyphenyl | Resonance donor (+M) | Planar rigid scaffold | π-Stacking with aromatic residues |
3-(3-Methoxypropoxy) | Moderate polarity (σ~m~ = 0.12) | Extended conformation | Solubility enhancement; H-bond network |
Structural Analogues and Pharmacological Implications
Parent 2(3H)-Furanone (C₄H₄O₂): The unsubstituted scaffold exhibits minimal bioactivity but serves as a synthetic template. Its small size (MW 84.07 g/mol) contrasts sharply with the target compound (MW ~490 g/mol). Reactivity differences are profound: the parent undergoes ring-opening at pH >9, while steric shielding in the target likely stabilizes the lactone under physiological conditions [3].
Halogenated Anti-inflammatory Derivatives: 3-Arylidene-5-(4-chloro-phenyl)-2(3H)-furanones demonstrate COX-2 selectivity (e.g., carrageenan edema inhibition >70% at 20 mg/kg) [2]. The target compound replaces halogens with an azido-arylalkyl system, potentially enhancing target specificity but reducing passive membrane diffusion.
Stereoisomeric Dihydrofuranones: (R)-3-Methyldihydro-2(3H)-furanone exhibits 5-fold greater muscarinic M3 receptor affinity than its (S)-isomer [4]. This emphasizes the criticality of the (3S,5S) configuration in the target molecule for precise chiral recognition.
Evolution of Structural ComplexityEarly furanone drugs (e.g., rofecoxib) contained single aryl substituents. The target compound represents a third-generation design with:1) Chiral complexity: Four defined stereocenters vs. rofecoxib's single chiral center2) Bifunctional pharmacophores: Azide (metabolic/dipolar) + aryloxy (receptor anchoring) + lactone (electrostatic)3) Extended topology: Distance between lactone and terminal methoxy groups (~14 Å) enables simultaneous binding to multiple protein domains
Table 3: Structural and Functional Comparison with Furanone Derivatives
Parameter | Target Compound | 3-(4-Cl-Ph)-Furanone [2] | (R)-3-Me-Dihydrofuranone [4] |
---|---|---|---|
Molecular Weight | ~490 g/mol | 248–300 g/mol | 100.12 g/mol |
Key Substituents | Azido-arylalkyl + isopropyl | 3-Arylidene + 4-Cl-Ph | 3-Methyl |
Stereocenters | 4 defined (3S,5S,1'S,3'S) | 0–1 (exocyclic double bond) | 1 (R) |
Predicted LogP | 3.2–3.8 (calculated) | 2.5–3.0 | 0.9 |
Functional Groups | Lactone, azide, 2×methoxy, aryl | Lactone, aryl-Cl, exocyclic alkene | Lactone only |
Therapeutic Potential | Undefined (novel structure) | Analgesic/anti-inflammatory | Muscarinic antagonism |
The target molecule represents a structural hybrid: it retains the anti-inflammatory furanone core of clinical agents [2] but incorporates stereochemical precision of modern chiral therapeutics [4]. Its complexity suggests possible dual-mechanism action—potentially combining enzyme inhibition (via lactone-electrophile mimicry) and receptor modulation (through the conformationally constrained aryloxy system).
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9